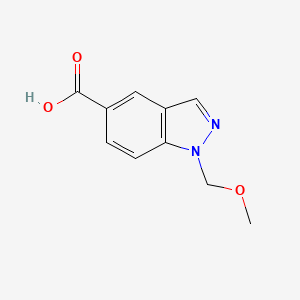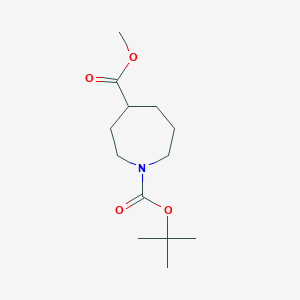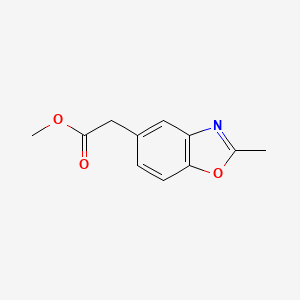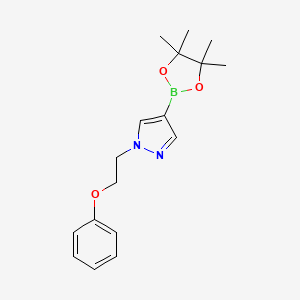
5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride
Descripción general
Descripción
5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride, also known as 5-Methyl-3-(4-piperidin-3-ylpyrimidin-5-yl)-1,2,4-oxadiazole Dihydrochloride, is an organic compound with a chemical formula of C13H20Cl2N4O2. This compound is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is an important tool for scientists to study the effects of various biochemical and physiological processes on the body.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride derivatives exhibit strong antimicrobial activity. A study focused on the synthesis and evaluation of these compounds, highlighting their potential in antimicrobial applications. The study included a detailed structure-activity relationship analysis to understand the antimicrobial effects better (Krolenko, Vlasov, & Zhuravel, 2016).
Anti-Inflammatory Activity
Research has been conducted on derivatives of 5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride regarding their anti-inflammatory properties. One study synthesized specific derivatives and tested their anti-inflammatory activity in vivo. The results showed that these compounds had comparable anti-inflammatory effects to acetylsalicylic acid, with some derivatives being more active than ibuprofen (Burbulienė et al., 2004).
Plant Growth Stimulation
The compound's derivatives have also been explored for their plant growth-stimulating effects. A study involved synthesizing new derivatives and conducting preliminary biological screening, which revealed a notable effect on plant growth, stimulating it at levels comparable to established agents (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Potential in Cancer Therapy
Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to 5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride, have been designed and analyzed for their potential application in cancer therapy. These compounds exhibited promising in vitro anti-cancer activity, with certain derivatives showing significant potency against various cancer cell lines (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).
Antitubercular Properties
The compound and its derivatives have been investigated for their potential in treating tuberculosis. Studies involved synthesizing derivatives and assessing their tuberculostatic activity, providing insights into their effectiveness against tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2004).
Propiedades
IUPAC Name |
5-methyl-3-(4-piperidin-3-ylpyrimidin-5-yl)-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O.2ClH/c1-8-16-12(17-18-8)10-6-14-7-15-11(10)9-3-2-4-13-5-9;;/h6-7,9,13H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILNHNHANQEAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=CN=C2C3CCCNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1402307.png)





![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid dimethylamide hydrochloride](/img/structure/B1402320.png)
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride](/img/structure/B1402321.png)